molecular formula C16H18N4O3 B2401253 2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034432-86-3

2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2401253
CAS No.: 2034432-86-3
M. Wt: 314.345
InChI Key: NSFBQFRWZXPKID-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the pyridine and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(3-(pyridin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
  • 2-methyl-6-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 2-methyl-6-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-6-(3-pyridin-4-yloxypiperidine-1-carbonyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-19-15(21)5-4-14(18-19)16(22)20-10-2-3-13(11-20)23-12-6-8-17-9-7-12/h4-9,13H,2-3,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFBQFRWZXPKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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